7-bromo-5-(2-chlorophenyl)-4-[(3,4,5-trimethoxyphenyl)carbonyl]-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one
Description
The compound 7-bromo-5-(2-chlorophenyl)-4-[(3,4,5-trimethoxyphenyl)carbonyl]-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one is a benzodiazepine derivative characterized by:
- A bromo substituent at position 7 of the benzodiazepine core.
- A 2-chlorophenyl group at position 3.
- A 3,4,5-trimethoxybenzoyl moiety attached to the nitrogen at position 4.
The bromo and chlorophenyl groups contribute steric bulk and electron-withdrawing effects, while the trimethoxybenzoyl group may enhance receptor binding through hydrogen bonding or π-π interactions .
Properties
IUPAC Name |
7-bromo-5-(2-chlorophenyl)-4-(3,4,5-trimethoxybenzoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrClN2O5/c1-32-20-10-14(11-21(33-2)24(20)34-3)25(31)29-13-22(30)28-19-9-8-15(26)12-17(19)23(29)16-6-4-5-7-18(16)27/h4-12,23H,13H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKALPXKXRNMAQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CC(=O)NC3=C(C2C4=CC=CC=C4Cl)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-bromo-5-(2-chlorophenyl)-4-[(3,4,5-trimethoxyphenyl)carbonyl]-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one is a member of the benzodiazepine family known for its diverse biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Anticancer Activity
Recent studies have shown that derivatives of benzodiazepines exhibit significant anticancer properties. For instance:
- Cytotoxicity : The compound demonstrated selective cytotoxicity against various cancer cell lines. In particular, it showed promising results against HepG2 (liver cancer) and MCF-7 (breast cancer) cells with IC50 values in the low micromolar range (approximately 3.96–4.38 μM) .
- Mechanism of Action : The compound may induce apoptosis and cell cycle arrest by inhibiting topoisomerase II activity. This inhibition prevents DNA replication and transcription, leading to cancer cell death .
Neuropharmacological Effects
Benzodiazepines are widely recognized for their effects on the central nervous system:
- Anxiolytic Properties : The compound may exhibit anxiolytic effects by modulating GABA_A receptor activity. This interaction enhances inhibitory neurotransmission in the brain, which can reduce anxiety symptoms.
- Sedative Effects : Similar to other benzodiazepines, it may also possess sedative properties useful in treating insomnia or agitation .
Table 1: Summary of Biological Activities
Case Studies
- Case Study on Anticancer Efficacy :
- Neuropharmacological Assessment :
Comparison with Similar Compounds
Research Implications and Limitations
- Structural Insights : The target compound’s trimethoxybenzoyl group may offer enhanced hydrogen-bonding capacity compared to diethoxy analogs .
- Pharmacological Gaps: No direct activity data are available for the target compound in the provided evidence. Comparisons are based on structural and physicochemical trends.
- Methodology : Crystallographic studies using programs like SHELXL could elucidate conformational differences between analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
